molecular formula C87H97N5 B13786807 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile CAS No. 2055722-93-3

2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile

Cat. No.: B13786807
CAS No.: 2055722-93-3
M. Wt: 1212.7 g/mol
InChI Key: VUUZCXZPRBJDHJ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile is a compound known for its application in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). This compound is part of the carbazolyl benzonitrile family, which is widely used in highly efficient TADF-OLED devices. The carbazolyl groups are electron-donating, while the nitrile group is electron-withdrawing. The extended tert-butyl units serve as an encapsulation shell to the luminophore, effectively separating molecules and reducing the chance of triplet-polaron annihilation, thereby improving device efficiency and stability .

Preparation Methods

The synthesis of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile involves multiple steps. The general synthetic route includes the following steps:

    Formation of Carbazole Derivatives: The initial step involves the synthesis of 3,6-di-tert-butylcarbazole.

    Coupling Reaction: The carbazole derivatives are then coupled with a benzonitrile core through a series of reactions involving catalysts and specific reaction conditions.

    Purification: The final product is purified using techniques such as sublimation to achieve high purity (>99.0%).

Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like toluene and dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile involves its role as a TADF material. The carbazolyl groups donate electrons, while the nitrile group withdraws electrons, creating a charge-transfer state. This state facilitates the reverse intersystem crossing (RISC) process, where triplet excitons are converted to singlet excitons, resulting in delayed fluorescence. The tert-butyl units help to separate molecules, reducing triplet-polaron annihilation and enhancing device efficiency and stability .

Comparison with Similar Compounds

Similar compounds to 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile include:

    2,4,5,6-Tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,3-dicyanobenzene: This compound has similar TADF properties but differs in the position of the nitrile groups.

    3,6-Di-tert-butylcarbazole: A precursor in the synthesis of various carbazole-based materials.

    Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as an antioxidant in polymer stabilization .

The uniqueness of this compound lies in its specific structure, which optimizes the balance between electron-donating and electron-withdrawing groups, enhancing its performance in TADF-OLED applications.

Properties

CAS No.

2055722-93-3

Molecular Formula

C87H97N5

Molecular Weight

1212.7 g/mol

IUPAC Name

2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzonitrile

InChI

InChI=1S/C87H97N5/c1-80(2,3)51-25-33-68-59(41-51)60-42-52(81(4,5)6)26-34-69(60)89(68)76-49-77(90-70-35-27-53(82(7,8)9)43-61(70)62-44-54(83(10,11)12)28-36-71(62)90)79(92-74-39-31-57(86(19,20)21)47-65(74)66-48-58(87(22,23)24)32-40-75(66)92)67(50-88)78(76)91-72-37-29-55(84(13,14)15)45-63(72)64-46-56(85(16,17)18)30-38-73(64)91/h25-49H,1-24H3

InChI Key

VUUZCXZPRBJDHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C

Origin of Product

United States

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